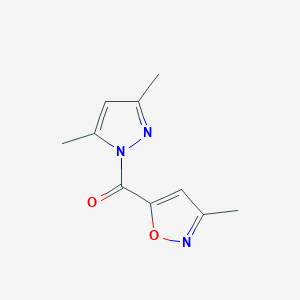
Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and an isoxazole ring attached via a carbonyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole. This intermediate can then be further reacted with 3-methyl-5-isoxazolecarbonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines. Substitution reactions can introduce a variety of functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for the development of new pharmaceuticals.
Industry
In the industrial sector, pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The isoxazole ring may play a crucial role in the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative lacking the isoxazole ring, used as a blocking agent for isocyanates.
3-Methyl-5-isoxazolecarbonyl chloride: A precursor in the synthesis of the target compound, used in various organic synthesis applications.
Uniqueness
The uniqueness of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- lies in its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-8(3)13(11-6)10(14)9-5-7(2)12-15-9/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQMMOHRBBHGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NO2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170076 |
Source


|
| Record name | Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17605-90-2 |
Source


|
| Record name | Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
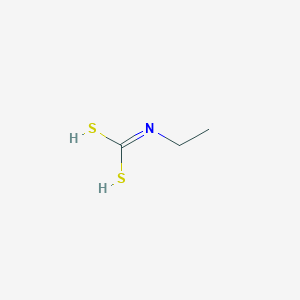
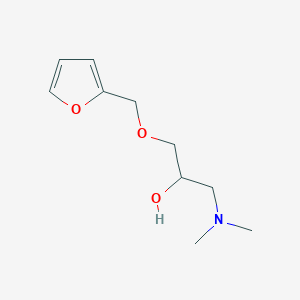
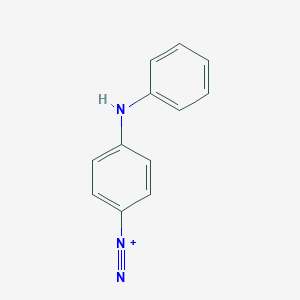


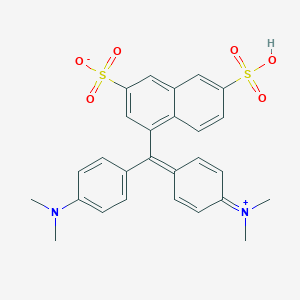


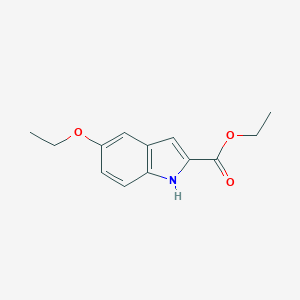
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
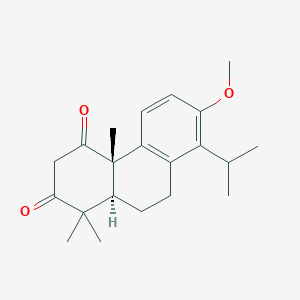
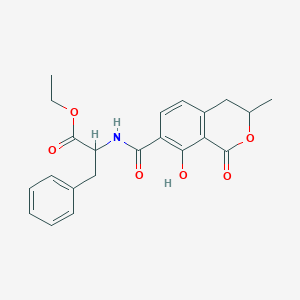
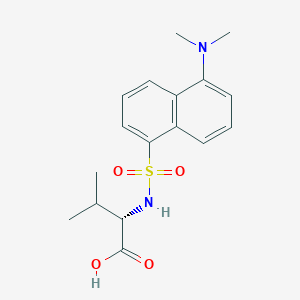
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
